![molecular formula C7H4BrN3O2 B3007082 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid CAS No. 2386295-35-6](/img/structure/B3007082.png)

5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

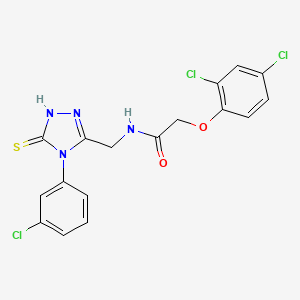

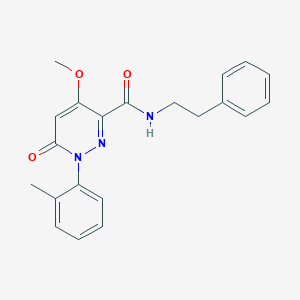

5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid is a chemical compound that belongs to the class of imidazo[1,2-a]pyrazine derivatives. These compounds are known for their diverse biological activities, which include uterine-relaxing, antibronchospastic, and cardiac-stimulating properties. The presence of the bromine atom on the imidazo[1,2-a]pyrazine core is significant for the biological activity of these molecules .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrazine derivatives, including those with a bromine substituent, typically involves the condensation of α-halogenocarbonyl compounds with aminopyrazines. This process can lead to a variety of compounds due to competitive reactions or reagent isomerization . Additionally, 1-cyanocyclopropane-1-carboxylates have been reacted with arylhydrazines under the influence of a Brønsted acid to afford 1,3,5-trisubstituted pyrazoles, which are structurally related to imidazo[1,2-a]pyrazine derivatives .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyrazine derivatives, including those substituted with bromine, has been confirmed through methods such as X-ray crystallography. This technique allows for the precise determination of the molecular geometry and the confirmation of the substitution pattern on the heterocyclic core .

Chemical Reactions Analysis

Imidazo[1,2-a]pyrazine derivatives can undergo various chemical reactions due to their reactive sites. For instance, the bromine atom on the 5-bromoimidazo[1,2-a]pyrazine can potentially be involved in further chemical transformations, such as nucleophilic substitution reactions. The synthesis of related compounds, such as 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, involves multiple steps including nucleophilic substitution, cyclization, bromination, dehydrogenation, and hydrolysis, which could be analogous to reactions that 5-bromoimidazo[1,2-a]pyrazine derivatives might undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-bromoimidazo[1,2-a]pyrazine derivatives are influenced by their molecular structure. The presence of the bromine atom and the carboxylic acid group can affect properties such as solubility, melting point, and reactivity. The synthesis and characterization of these compounds, including their intermediates, typically involve techniques like 1H NMR spectrometry, which provides insights into the chemical environment of the protons in the molecule and helps confirm the identity and purity of the synthesized compounds .

科学的研究の応用

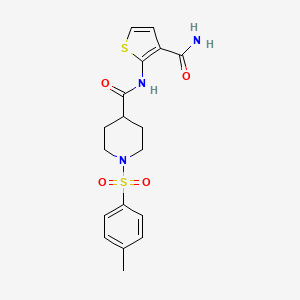

Green Synthesis and Antimicrobial Activity

A study by Jyothi and Madhavi (2019) explored the synthesis of novel N-arylimidazo[1,2-a]pyrazine-2-carboxamides. These compounds were created by a condensation reaction involving imidazo[1,2-a]pyrazine-2-carboxylic acid. The synthesized compounds displayed promising antimicrobial activities, highlighting the potential of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid in the development of antimicrobial agents (Jyothi & Madhavi, 2019).

Synthesis and Biological Evaluation

Doležal et al. (2006) conducted a study on the condensation of chlorides of substituted pyrazine-2-carboxylic acids, including 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid, with various amines. This research presented new compounds with significant anti-mycobacterial, antifungal, and photosynthesis-inhibiting activity, demonstrating another application of this compound in medicinal chemistry (Doležal et al., 2006).

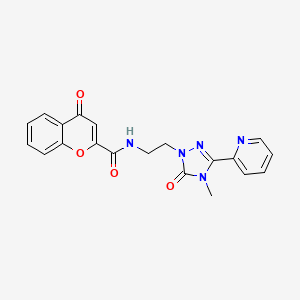

Chemiluminescent Properties

Adamczyk et al. (2003) synthesized a series of 3,7-dihydroimidazo[1,2a]pyrazine-3-ones from 2-amino-3,5-dibromopyrazine, demonstrating the chemiluminescent properties of these compounds. This study suggests potential applications in bioconjugation and as a chemiluminescent probe for biological systems, utilizing the core structure of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid (Adamczyk et al., 2003).

Development of an Industrial Process

Baenziger et al. (2017) reported the scale-up process of a multicomponent reaction leading to various 3-aminoimidazo[1,2-a]pyrazines. This study is significant for industrial applications, highlighting the efficient preparation of compounds related to 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid in high yield and purity (Baenziger et al., 2017).

Safety and Hazards

将来の方向性

作用機序

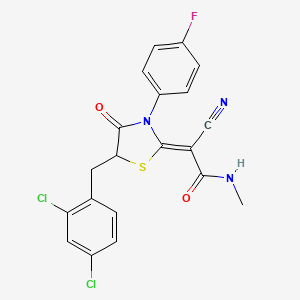

Target of Action

The primary targets of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid These factors can include pH, temperature, and the presence of other molecules, among others

特性

IUPAC Name |

5-bromoimidazo[1,2-a]pyrazine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O2/c8-5-1-9-2-6-10-4(7(12)13)3-11(5)6/h1-3H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKKCOTLWTTTWGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N2C=C(N=C2C=N1)C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,4-dichlorophenoxy)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B3007009.png)

![1-[4-(2-Furyl)-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-3-carboxylic acid acetate](/img/no-structure.png)

![3-[(Tert-butoxy)carbonyl]-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B3007022.png)